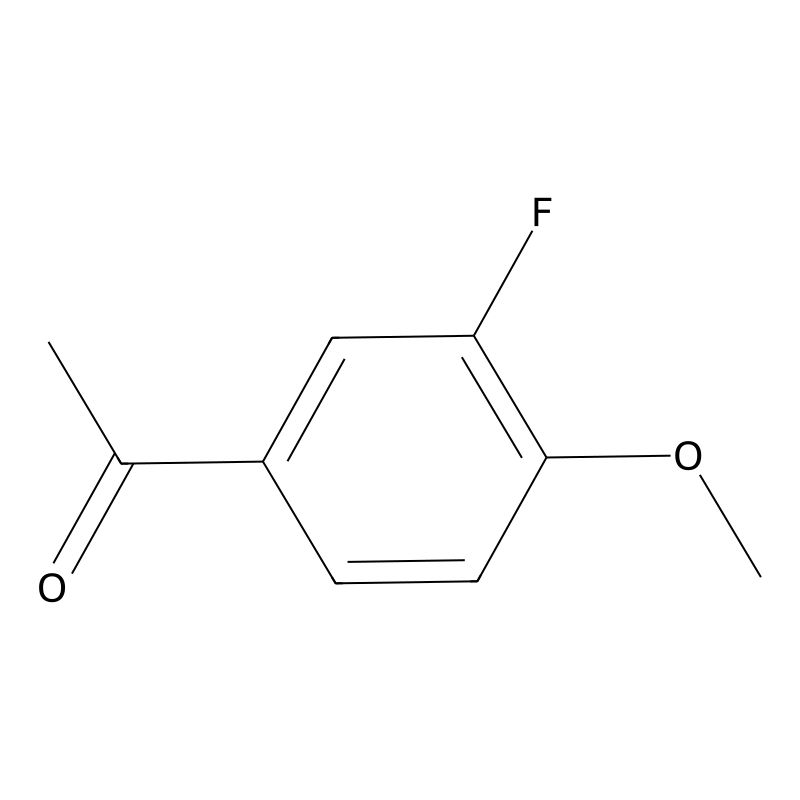

3'-Fluoro-4'-methoxyacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Chalcone Derivatives

Field: Organic Chemistry, Pharmaceutical Chemistry

Application: 3’-Fluoro-4’-methoxyacetophenone is used as a synthesis precursor for chalcone derivatives . Chalcones are α, β -unsaturated ketones employed as active pharmaceutical ingredients (APIs) and fluorescent dyes .

Method of Application: The compound is used to prepare chalcone derivatives with benzaldehydes by aldol condensation . This reaction involves the condensation of an aldehyde or ketone with a carbonyl compound in the presence of a base, resulting in a β-hydroxy carbonyl compound (an aldol).

Results: The synthesis of chalcone derivatives using 3’-Fluoro-4’-methoxyacetophenone can lead to the production of various APIs and fluorescent dyes .

Synthesis of Schiff Bases

Field: Medicinal Chemistry, Biochemistry

Application: 3’-Fluoro-4’-methoxyacetophenone is used in the synthesis of novel Schiff bases . Schiff bases are compounds that contain an azomethine functional group (–C=N–), which have significant applications in medicinal and pharmaceutical fields due to their broad range of biological activities .

Method of Application: The compound is used in the synthesis of Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives .

Results: The synthesized Schiff bases showed excellent antimicrobial activity .

3'-Fluoro-4'-methoxyacetophenone is an organic compound characterized by its fluorinated aromatic structure. It has the molecular formula and a molecular weight of approximately 168.17 g/mol. The compound features a methoxy group (-OCH₃) and a fluorine atom attached to a phenyl ring, making it a valuable building block in organic synthesis and pharmaceuticals . It is also known by its IUPAC name, 1-(3-fluoro-4-methoxyphenyl)ethan-1-one, and is identified by the CAS number 455-91-4 .

3'-Fluoro-4'-methoxyacetophenone itself does not possess a well-defined mechanism of action in biological systems. Its significance lies in its ability to serve as a precursor for the synthesis of biologically active molecules like chalcones []. The specific mechanism of action of these derived compounds depends on their individual structures and targets.

While detailed safety data is limited, some general precautions are recommended due to the presence of functional groups:

The primary method for synthesizing 3'-Fluoro-4'-methoxyacetophenone is through the Friedel-Crafts acylation reaction. The process involves:

- Reactants: o-Fluoroanisole and acetic anhydride.

- Catalyst: A Lewis acid catalyst such as aluminum chloride may be used to facilitate the reaction.

- Procedure: The reactants are mixed under controlled conditions, typically involving heating, to promote acylation at the aromatic ring.

- Purification: The product is then purified using techniques such as recrystallization or chromatography.

This method not only yields 3'-Fluoro-4'-methoxyacetophenone effectively but also allows for modifications that can lead to derivatives with varied biological activities .

3'-Fluoro-4'-methoxyacetophenone serves multiple purposes in various fields:

- Pharmaceuticals: It is utilized as an intermediate in the synthesis of bioactive compounds, including chalcones and other derivatives with potential therapeutic effects .

- Agricultural Chemicals: The compound may find applications in developing agrochemicals due to its structural properties that can enhance efficacy and selectivity.

- Imaging Systems: Fluorinated compounds like this one are explored for use in imaging technologies due to their unique spectral properties .

Several compounds share structural similarities with 3'-Fluoro-4'-methoxyacetophenone, allowing for comparative analysis:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methoxyacetophenone | Methoxy group on para position | Lacks fluorine; used as a standard in many synthesis reactions |

| 3-Fluoroacetophenone | Fluorine at meta position | Less sterically hindered than 3'-Fluoro-4'-methoxyacetophenone |

| 2-Fluoro-4-methoxyacetophenone | Fluorine at ortho position | Different reactivity profile due to ortho substitution |

| 4-Fluorobenzaldehyde | Aldehyde functional group | Reactivity focused on carbonyl chemistry |

3'-Fluoro-4'-methoxyacetophenone stands out due to its combination of both methoxy and fluorine substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

The integration of fluorine into organic compounds has revolutionized pharmaceutical and materials science since the 19th century. Early breakthroughs in organofluorine chemistry, such as Alexander Borodin’s 1862 halogen-exchange reactions, laid the groundwork for modern fluorination techniques. Fluorinated acetophenones emerged as critical intermediates in the mid-20th century, coinciding with the development of Freon refrigerants and fluoropolymers like polytetrafluoroethylene (PTFE). The unique electronic effects of fluorine—enhancing metabolic stability and bioavailability—propelled 3'-fluoro-4'-methoxyacetophenone into prominence as a versatile building block for drug discovery.

Significance in Organic and Medicinal Chemistry

3'-Fluoro-4'-methoxyacetophenone (CAS 455-91-4) exemplifies the strategic value of fluorinated aromatics. Its methoxy group directs electrophilic substitution, while the fluorine atom modulates electronic properties and lipophilicity. These features enable its use in synthesizing chalcones, Mannich bases, and heterocycles with demonstrated anticancer, anti-inflammatory, and antimicrobial activities. The compound’s role in Juliá–Colonna epoxidation further underscores its utility in asymmetric synthesis.

Evolution of Research Interest

Initial studies focused on classical Friedel-Crafts acylations, but recent advances emphasize atom-economical fluorination. For instance, hypervalent iodine reagents enable α-fluorination under mild conditions, while visible light catalysis offers sustainable C–H activation. The growing demand for fluorinated APIs has driven industrial production, with suppliers like Thermo Scientific and Apollo Scientific offering gram-to-kilogram quantities.

| Synthetic Method | Starting Materials | Catalyst/Conditions | Typical Yield (%) | Reaction Time | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation (Classical) | o-Fluoroanisole + Acetyl chloride/Acetic anhydride | AlCl₃ (stoichiometric), 50-80°C | 70-90 | 2-4 hours | Well-established, reliable | Corrosive AlCl₃, waste generation |

| Microwave-Assisted Synthesis | o-Fluoroanisole + Acylating agent | Lewis acid, MW irradiation, 5-20 min | 80-95 | 5-20 minutes | Rapid heating, reduced time | Specialized equipment required |

| Flow Chemistry Approach | o-Fluoroanisole + Acetyl chloride | Continuous flow reactor, controlled temperature | 85-98 | Minutes (continuous) | Continuous production, safety | Initial setup cost, complexity |

| Catalytic Metal-Based Methods | Various precursors + Metal catalyst | Pd/Ni catalysts, mild conditions | 60-85 | 1-12 hours | Mild conditions, selectivity | Expensive catalysts, limited scope |

| Green Chemistry Methods | Solvent-free conditions + Base catalysis | NaOH/K₂CO₃, solvent-free, grinding | 70-85 | 10-30 minutes | Environmental friendly, no solvent | Limited substrate scope |

| Zeolite-Catalyzed Synthesis | o-Fluoroanisole + Zeolite catalyst | H-ZSM-5, H-Nu-2, moderate temperature | 65-80 | 1-3 hours | Reusable catalyst, shape selectivity | Moderate activity, pore limitations |

| Solid Acid Catalysis | o-Fluoroanisole + Solid acid catalyst | Sulfonated carbon/silica, 60-250°C | 75-90 | 2-6 hours | Recyclable, reduced waste | Long reaction times, high temperature |

Table 2: Reaction Conditions Optimization

| Parameter | Classical FC | Microwave | Flow Chemistry | Green Methods |

|---|---|---|---|---|

| Temperature (°C) | 50-80 | 120-150 | 80-120 | 20-100 |

| Catalyst Loading (mol%) | 100-120 (AlCl₃) | 10-20 | 5-15 | 5-20 (base) |

| Reaction Time (hours) | 2-4 | 0.08-0.33 | Continuous (min) | 0.17-0.5 |

| Solvent | Excess benzene/DCM | Solvent-free/minimal | Minimal/none | None |

| Yield (%) | 70-90 | 80-95 | 85-98 | 70-85 |

| Selectivity (%) | 85-92 | 90-95 | 92-97 | 80-90 |

Table 3: Scale-up Considerations for Industrial Production

| Scale-up Factor | Laboratory Scale | Pilot Scale | Industrial Scale | Critical Parameters |

|---|---|---|---|---|

| Heat Transfer | Efficient cooling, small volumes | Heat removal capacity critical | Heat exchanger design crucial | Overall heat transfer coefficient |

| Mass Transfer | Good mixing, high surface area | Mixing patterns change | Scale-dependent mass transfer | Interfacial area, residence time |

| Mixing Efficiency | Magnetic stirring sufficient | Mechanical agitation needed | Advanced mixing systems | Reynolds number, power input |

| Safety Considerations | Fume hood adequate | Vapor containment systems | Comprehensive safety systems | Vapor pressure, toxicity |

| Economic Factors | Material cost dominant | Process optimization important | Capital investment significant | Raw material costs, energy |

| Environmental Impact | Minimal waste generation | Waste treatment required | Environmental compliance mandatory | Waste minimization, recycling |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant